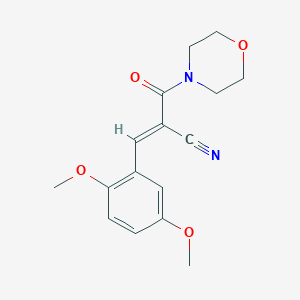
3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile, also known as DMAN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMAN belongs to the family of acrylonitrile derivatives, which are known to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile is not fully understood. However, it has been suggested that 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and cancer.
Biochemical and Physiological Effects
3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has also been found to inhibit the production of reactive oxygen species (ROS), which are known to contribute to inflammation and cancer. Furthermore, 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent therapeutic properties. However, 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile also has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile. One area of interest is the development of more efficient synthesis methods for 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile in vivo. This will allow for a better understanding of how 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile is metabolized and distributed in the body. Furthermore, future research could focus on the development of 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile analogs with improved solubility and bioavailability. Finally, the potential use of 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile in combination with other chemotherapeutic agents should be explored further.
Synthesemethoden
3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile can be synthesized through a multistep process that involves the reaction of 2,5-dimethoxybenzaldehyde with morpholine, followed by the reaction of the resulting product with acrylonitrile. The final product is obtained through purification and isolation techniques. This synthesis method has been optimized to achieve high yields and purity of 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile.
Wissenschaftliche Forschungsanwendungen
3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been studied extensively for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, 3-(2,5-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)acrylonitrile has been found to have a synergistic effect when used in combination with other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-2-(morpholine-4-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-20-14-3-4-15(21-2)12(10-14)9-13(11-17)16(19)18-5-7-22-8-6-18/h3-4,9-10H,5-8H2,1-2H3/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXXSMUFZJEOGT-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(\C#N)/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

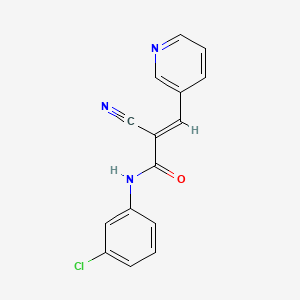

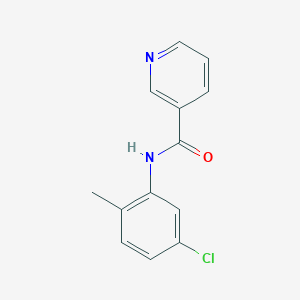

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
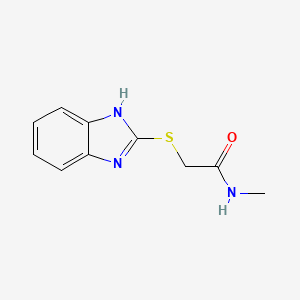
![N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)
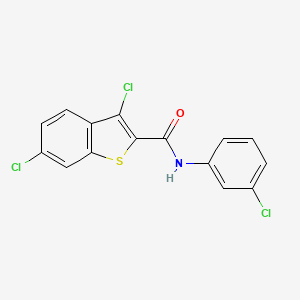
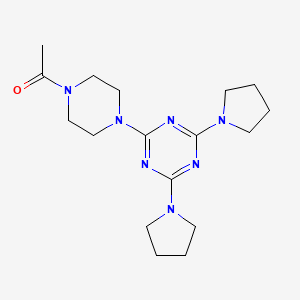

![N'-(mesitylmethylene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5738122.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5738123.png)
![3-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5738138.png)
![N-[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]-4-benzyl-1-piperidinecarboxamide](/img/structure/B5738146.png)